molecular formula C19H20N2O7 B10996874 N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide

Katalognummer: B10996874
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: LSXWFNSBROQYQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxole moiety linked via an ether bridge to a 4-oxo-4H-pyran scaffold substituted with a morpholin-4-ylmethyl group. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, as seen in analogous compounds (e.g., carbodiimide-mediated amidation in ).

Eigenschaften

Molekularformel

C19H20N2O7

Molekulargewicht

388.4 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-yl)-2-[6-(morpholin-4-ylmethyl)-4-oxopyran-3-yl]oxyacetamide

InChI

InChI=1S/C19H20N2O7/c22-15-8-14(9-21-3-5-24-6-4-21)25-10-18(15)26-11-19(23)20-13-1-2-16-17(7-13)28-12-27-16/h1-2,7-8,10H,3-6,9,11-12H2,(H,20,23)

InChI-Schlüssel

LSXWFNSBROQYQS-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Pyran Ring: The pyran ring is often formed via a condensation reaction involving appropriate aldehydes and ketones in the presence of acid or base catalysts.

    Attachment of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, where morpholine reacts with suitable electrophilic intermediates.

    Final Coupling Reaction: The final step involves coupling the benzodioxole and pyran intermediates through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung für ihr Potenzial als Baustein bei der Synthese komplexerer Moleküle untersucht. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.

Biologie

Biologisch wird N-(1,3-Benzodioxol-5-yl)-2-{[6-(Morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamid auf seine potenzielle Bioaktivität untersucht. Es kann Eigenschaften wie Enzyminhibition oder Rezeptorbindung aufweisen, die für die Arzneimittelentwicklung von entscheidender Bedeutung sind.

Medizin

In der pharmazeutischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit verschiedenen biologischen Zielmolekülen interagieren könnte, was sie zu einem Kandidaten für die Arzneimittelforschung macht, die auf die Behandlung von Krankheiten wie Krebs, Entzündungen oder neurologischen Erkrankungen abzielt.

Industrie

Industriell könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese von Pharmazeutika und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(1,3-Benzodioxol-5-yl)-2-{[6-(Morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Diese Zielmoleküle könnten Enzyme, Rezeptoren oder Ionenkanäle sein, abhängig von der Bioaktivität der Verbindung. Der Benzodioxolring könnte die Bindung an aromatische Reste in Proteinen erleichtern, während die Morpholin-Einheit die Löslichkeit und Membranpermeabilität verbessern könnte.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula of N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide is C₁₈H₁₉N₃O₅. The compound features a benzodioxole moiety , an acetamide group , and a pyran ring substituted with a morpholine group . This intricate structure allows for multiple interactions with biological targets, which may enhance its pharmacological properties.

Research indicates that N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide may exhibit various biological activities:

Anticancer Properties

Compounds with similar structural motifs have demonstrated anticancer activity. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or inhibiting angiogenesis.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial strains, indicating that N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide may exhibit similar effects .

Neuroprotective Effects

The morpholine group in the structure may contribute to neuroprotective effects, which are critical in developing treatments for neurodegenerative diseases. Ongoing research aims to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have explored the applications of compounds structurally related to N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide:

StudyFindingsImplications
Study 1Investigated anticancer properties in vitroSuggests potential for drug development in oncology
Study 2Examined antimicrobial effects against Gram-positive bacteriaIndicates possible use in treating bacterial infections
Study 3Explored neuroprotective effects in animal modelsHighlights potential for addressing neurodegenerative diseases

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s bioactivity. The benzodioxole ring may facilitate binding to aromatic residues in proteins, while the morpholine moiety could enhance solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

While direct comparative data for N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide are absent in the provided evidence, structural analogs and their properties can be inferred from related compounds:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Synthesis Method Potential Applications
Target Compound
N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide
- Benzodioxole (electron-rich aromatic system)
- Morpholine (solubility enhancer)
- 4-Oxopyran (hydrogen-bonding acceptor)
Likely via carbodiimide-mediated amidation (analogous to ) Hypothesized: CNS modulation, enzyme inhibition
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide ( ) - Morpholinone (oxidized morpholine)
- Pyrazole core
- Arylidene substituent
Condensation of aldehydes with amino-pyrazole in isopropyl alcohol Antimalarial activity (explicitly stated in )
N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ( ) - Triazole-thioether linkage
- Benzyloxy group
- Pyridine substituent
Unclear; likely involves thiol-ene coupling Unknown, but triazoles often exhibit antimicrobial activity
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide ( ) - Thiazolidinedione (TZD) scaffold
- Benzamide backbone
Carbodiimide-mediated amidation (DMF, EDC/HOBt) Antidiabetic (TZDs are PPARγ agonists)

Key Observations

Substituent Impact on Bioactivity: The morpholine group in the target compound may enhance solubility and membrane permeability compared to the morpholinone in , which introduces a ketone group that could influence metabolic stability. The benzodioxole moiety (electron-rich aromatic system) contrasts with the thiazolidinedione in , which is redox-active and often linked to antidiabetic activity.

Synthetic Flexibility :

  • Carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) is a common strategy for acetamide derivatives ( ), suggesting scalability for the target compound.
  • Substituents like 4-oxopyran (target compound) vs. pyrazole ( ) affect conformational rigidity and binding pocket compatibility.

Biologische Aktivität

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a sulfonyl group and a benzoate moiety, contributing to its unique biological properties. The IUPAC name of the compound is [4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-methylbenzoic acid methyl ester), which indicates its structural complexity.

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is believed to interact with various biological targets, including enzymes and receptors. The sulfonamide group may enhance binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various pharmacological effects, including:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research has indicated that compounds containing piperazine moieties often exhibit diverse biological activities, including:

  • Antidepressant effects : Piperazine derivatives are known for their efficacy in treating mood disorders due to their action on serotonergic and dopaminergic systems.
  • Antitumor activity : Some studies have shown that similar compounds can inhibit cancer cell proliferation in vitro and in vivo.
  • Antimicrobial properties : The presence of the fluorophenyl group may enhance the compound's ability to combat bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin and dopamine
AntitumorInhibits cancer cell growth
AntimicrobialEffective against bacterial strains

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives could significantly reduce depressive symptoms in animal models by enhancing serotonin levels in the brain.
  • Antitumor Efficacy : Research involving a closely related piperazine compound showed promising results against colon cancer cells, indicating potential for development into therapeutic agents.
  • Antimicrobial Testing : A series of experiments highlighted the antimicrobial effects of piperazine derivatives against various strains of bacteria, showing effectiveness comparable to established antibiotics.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:

  • Step 1: Preparation of the pyran-4-one intermediate via cyclization of substituted dihydroxyacetophenone derivatives, as seen in morpholine-functionalized pyran systems .
  • Step 2: Etherification at the 3-position of the pyran-4-one using a benzodioxol-containing acetamide moiety. This step often employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions .
  • Optimization: Yield improvements (e.g., from 50% to 58% in related acetamide syntheses) are achieved by iterative addition of reagents (e.g., Na₂CO₃ and acetyl chloride in CH₂Cl₂) and gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) .

Key Variables:

ParameterOptimal RangeImpact on Yield/Purity
SolventCH₂Cl₂ or DMFPolar aprotic solvents enhance reactivity
Temperature0–5°C (initial), RT (final)Controlled exothermic reactions reduce side products
PurificationSilica gel chromatographyGradient elution resolves structurally similar impurities

Basic: What spectroscopic techniques confirm structural integrity, and how can data interpretation resolve ambiguities?

Methodological Answer:
Critical techniques include:

  • ¹H/¹³C NMR: Assign peaks for benzodioxol (δ 6.82–7.8 ppm), morpholinylmethyl (δ 3.31–3.55 ppm), and pyran-4-one (δ 8.6 ppm) . Ambiguities in overlapping signals (e.g., aromatic protons) are resolved using 2D NMR (COSY, HSQC) .
  • LC-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 362.0 for analogs) and detect impurities via isotopic patterns .
  • IR Spectroscopy: Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

Example Data Interpretation:

Signal (δ ppm)AssignmentPotential Ambiguity
2.14 (s)Acetyl groupOverlap with aliphatic protons
7.69 (br s)Amide NHExchange broadening in DMSO

Advanced: How can SAR studies elucidate the role of morpholinylmethyl and benzodioxol moieties?

Methodological Answer:
Design SAR studies by synthesizing analogs with:

  • Morpholinylmethyl replacements (e.g., piperidinyl, pyrrolidinyl) to assess hydrogen-bonding and steric effects.
  • Benzodioxol modifications (e.g., methoxy, halogen substituents) to evaluate electronic contributions .

In vitro testing:

  • Use kinase inhibition assays (e.g., PI3K/AKT pathway) to compare IC₅₀ values.
  • Measure logP to correlate lipophilicity (morpholinylmethyl increases solubility; benzodioxol enhances membrane permeability) .

Case Study:
Replacing morpholinylmethyl with piperidine in a related compound reduced activity by 40%, highlighting its role in target engagement .

Advanced: How to resolve contradictory bioactivity data across assay systems?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions: Varying pH, serum proteins, or reducing agents (e.g., DTT) alter compound stability .
  • Cell Line Variability: Use isogenic cell panels (e.g., NCI-60) to assess genotype-dependent responses.

Strategies:

  • Meta-Analysis: Normalize data using Z-score transformation across multiple assays.
  • Pharmacokinetic Profiling: Compare plasma protein binding and metabolic stability (e.g., microsomal half-life) .

Example:
A compound showed IC₅₀ = 1.2 µM in HeLa cells but >10 µM in MCF-7 due to differential expression of efflux transporters .

Advanced: How can computational modeling predict binding interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or HDACs). The morpholinylmethyl group may occupy hydrophobic pockets, while benzodioxol forms π-π stacking .
  • MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Case Study:
Docking of a benzodioxol analog predicted strong hydrogen bonding with Thr513 of EGFR, validated by mutagenesis studies .

Advanced: What models evaluate pharmacokinetics and toxicity?

Methodological Answer:

  • In Vitro:
    • CYP450 Inhibition (Human Liver Microsomes): Assess metabolic stability (e.g., t₁/₂ >60 min desirable).
    • hERG Assay: Screen for cardiac toxicity (IC₅₀ >10 µM).
  • In Vivo:
    • Rodent Models: Measure bioavailability (F >20%) and organ distribution (LC-MS/MS of plasma/tissue) .
    • Acute Toxicity: LD₅₀ determination via OECD Guideline 423.

Example:
A morpholine-containing analog showed 85% oral bioavailability in rats but induced hepatotoxicity at 100 mg/kg, necessitating structural refinement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.